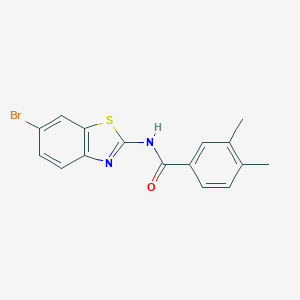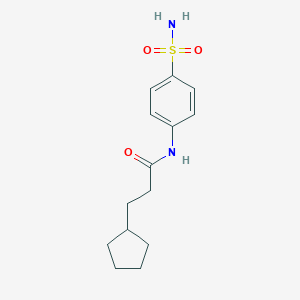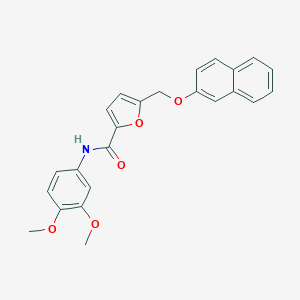![molecular formula C19H18FN3O3 B443259 (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B443259.png)
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 4-nitrobenzaldehyde.
Formation of Intermediate: The 2-fluoroaniline is reacted with piperazine to form an intermediate compound.
Aldol Condensation: The intermediate is then subjected to aldol condensation with 4-nitrobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would depend on the desired scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler derivative with similar structural features.
4-(3-{4-Nitrophenyl}acryloyl)piperazine: Another derivative with a different substitution pattern.
Uniqueness
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both fluorine and nitro functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H18FN3O3 |
|---|---|
Peso molecular |
355.4g/mol |
Nombre IUPAC |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18FN3O3/c20-17-3-1-2-4-18(17)21-11-13-22(14-12-21)19(24)10-7-15-5-8-16(9-6-15)23(25)26/h1-10H,11-14H2/b10-7+ |
Clave InChI |
ACLYPBNWPBRDTN-JXMROGBWSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443179.png)


![Methyl 4-(4-chlorophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B443182.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B443184.png)



![5-chloro-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B443194.png)
![Ethyl 4-(4-fluorophenyl)-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B443195.png)
![2-methoxy-4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443196.png)
![3-Methyl-1-{4-[(1-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B443197.png)

